molecular formula C3HF7O B3050235 Heptafluoropropan-2-ol CAS No. 24427-67-6

Heptafluoropropan-2-ol

Cat. No. B3050235
CAS RN: 24427-67-6
M. Wt: 186.03 g/mol
InChI Key: QVXZSAWOXGFNIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Heptafluoropropan-2-ol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 11 bonds. There are 10 non-H bonds and 1 hydroxyl group . The chemical formula is C3HF7O .


Physical And Chemical Properties Analysis

This compound is a colorless and odorless liquid that is soluble in water and organic solvents. It is a stable compound that is resistant to heat, acids, and bases.

Scientific Research Applications

Equilibrium Study in Fluorinated Compounds

  • HF-mediated Equilibrium: Heptafluoropropan-2-ol has been studied for its role in the equilibrium between fluorinated ketones and corresponding α-fluoroalcohols in anhydrous HF. This research provided the first clear spectroscopic proof of this compound's structure and suggested its use in producing 1,1,1,3,3,3-hexafluoropropan-2-ol at industrial scales (Hayasaka et al., 2011).

Use in Fire Suppression and Thermal Decomposition

  • Fire Suppression Agent: Heptafluoropropane, a related compound, is widely used as a fire extinguishing agent. It has been characterized using terahertz time-domain spectra at different pressures, providing insights into its absorption coefficient, refractive index, and permittivity (Leng et al., 2014).
  • Thermal Decomposition Study: The thermal decomposition of 2H-heptafluoropropane has been examined, particularly the relationship between pyrolysis characteristics, reaction time, and hydrogen fluoride production. This study is crucial for understanding the environmental impact of heptafluoropropane when used in fire suppression (Hu et al., 2011).

Chemical Synthesis and Reactions

  • Hexafluoroisopropanol in Organic Reactions: Hexafluoroisopropan-2-ol has been found beneficial as a solvent in hypervalent iodine-initiated [2+2] cycloaddition of styrenes. Its unique solvent properties, such as low nucleophilicity and high hydrogen bonding donor strength, make it suitable for radical cation reactions in organic chemistry (Colomer et al., 2016).

Safety and Hazards

Heptafluoropropan-2-ol is considered hazardous by the OSHA Hazard Communication Standard . It is a gas under pressure and may explode if heated . It may also cause frostbite .

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF7O/c4-1(11,2(5,6)7)3(8,9)10/h11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXZSAWOXGFNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506035
Record name Heptafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24427-67-6
Record name Heptafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluoropropan-2-ol
Reactant of Route 2
Heptafluoropropan-2-ol
Reactant of Route 3
Heptafluoropropan-2-ol
Reactant of Route 4
Heptafluoropropan-2-ol
Reactant of Route 5
Heptafluoropropan-2-ol
Reactant of Route 6
Heptafluoropropan-2-ol

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